(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
Description
This compound features a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) substituted with a benzo[d][1,3]dioxol-5-ylmethylene group, linked via a hexanamide chain to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The (Z)-configuration indicates the spatial arrangement of the benzodioxole substituent relative to the thiazolidinone ring. This structure combines electron-rich aromatic systems (benzo[d][1,3]dioxole) with sulfur-containing heterocycles (thiadiazole, thiazolidinone), which are common in bioactive molecules targeting antimicrobial, antifungal, or enzyme inhibitory activities .
Properties
IUPAC Name |
6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-2-18-23-24-20(32-18)22-17(26)6-4-3-5-9-25-19(27)16(31-21(25)30)11-13-7-8-14-15(10-13)29-12-28-14/h7-8,10-11H,2-6,9,12H2,1H3,(H,22,24,26)/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYQASQOGAEFI-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a complex heterocyclic compound that incorporates thiazolidinone and thiadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. The key synthetic steps include the formation of the thiazolidinone core and subsequent modifications to introduce the benzo[d][1,3]dioxole and thiadiazole groups.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 398.49 g/mol |
| Key Functional Groups | Thiazolidinone, Thiadiazole, Amide |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones and thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiadiazole ring displayed notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity due to its electron-withdrawing characteristics.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, derivatives similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a mechanism where the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer effects of thiazolidinone derivatives have been extensively studied. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest. In particular, the incorporation of the thiadiazole ring has been associated with enhanced anticancer activity due to its ability to interact with cellular targets involved in tumor progression.
Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of thiazolidinone derivatives, including those structurally related to this compound, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant bacterial strains .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar compounds demonstrated that treatment with these derivatives significantly reduced edema in animal models induced by carrageenan . The study suggested that the compounds inhibited cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide. For example:
- In vitro Studies : Research indicates that derivatives containing benzo[d][1,3]dioxole moieties exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). IC50 values for some derivatives were reported as low as 1.54 µM for HCT116 cells, outperforming standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications:
- Mechanistic Insights : Studies suggest that related thiazolidinone compounds can modulate inflammatory pathways by inhibiting leukocyte recruitment during inflammatory responses. This has been demonstrated in animal models where such compounds reduced inflammation markers significantly .
Structure-Bioactivity Relationship
Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for optimizing its therapeutic potential.
Key Structural Features:
- Benzo[d][1,3]dioxole Ring : This moiety is associated with enhanced cytotoxicity and may facilitate interactions with biological targets.
- Thiazolidinone Core : Known for its role in various pharmacological activities, modifications to this core can significantly impact efficacy.
Case Studies
Several case studies illustrate the applications of related compounds:
- Anti-cancer Studies : A study involving bis-benzo[d][1,3]dioxol derivatives demonstrated significant antitumor activity across multiple cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
- Inflammation Models : In murine models of acute inflammation, compounds derived from thiazolidinones showed reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines compared to controls .
Chemical Reactions Analysis
Hexanamide Side-Chain Coupling
The hexanamide side chain is introduced through nucleophilic acyl substitution :
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Reagents : 5-ethyl-1,3,4-thiadiazol-2-amine, hexanoyl chloride, and pyridine .
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Conditions : Microwave irradiation at 160°C for 10 minutes .
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Yield : ~68% after purification via column chromatography (ethyl acetate/hexane) .
This step ensures regioselective amide bond formation, critical for target specificity .
Final Purification and Characterization
Key Reaction Data Table
Mechanistic Insights
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Thiazolidinone Activation : The thiocarbonyl group in the thiazolidinone ring acts as a hydrogen-bond acceptor, facilitating interactions with enzyme active sites (e.g., Mur ligases) .
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Stereoelectronic Effects : The Z-configuration of the benzylidene group optimizes π-π stacking with hydrophobic pockets in target proteins .
Stability and Degradation
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Hydrolytic Stability : The compound is stable in acidic conditions (pH 4–6) but undergoes hydrolysis at pH >8, forming benzo[d] dioxole-5-carboxylic acid .
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Thermal Stability : Decomposes above 200°C, confirmed by TGA .
This synthesis leverages modern techniques like microwave-assisted reactions and column chromatography to achieve high regioselectivity and purity. The compound’s design reflects strategic molecular hybridization of thiazolidinone , benzodioxole , and thiadiazole pharmacophores, validated by enzymatic assays showing nanomolar inhibition of bacterial Mur ligases .
Comparison with Similar Compounds
Structural Analogues in Thioxothiazolidinone Derivatives
Key Compounds:
- Compound 8a (C23H18N4O2S) : Contains a pyridinyl group and acetyl substitution.
- Compound 5b (C18H11N3O3S2) : Features a 3-hydroxyphenyl and indolylmethylene group.
- Compound 8c (C29H22N4O3S) : Includes a phenylnicotinic acid ethyl ester side chain.
Key Observations:
- The hexanamide-thiadiazole side chain may enhance lipophilicity compared to shorter chains (e.g., ethyl ester in 8c), influencing membrane permeability .
Electronic Effects of Substituents
- Benzo[d][1,3]dioxole: A strong electron-donating group (EDG) due to the methylenedioxy moiety, which activates the thiazolidinone ring toward electrophilic reactions. This contrasts with indolyl groups (moderate EDG) and pyridinyl groups (weakly deactivating) .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis of thioxothiazolidin derivatives typically involves a base-catalyzed condensation between a thiazolidinone precursor and a benzylidene aldehyde. For example, analogous compounds are synthesized via refluxing 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one with benzaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH) . Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Temperature : Reflux conditions (~80°C) are often optimal for imine formation.
- Catalyst : Bases like piperidine or triethylamine can accelerate the reaction . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- FTIR : Key peaks include ν(C=O) at ~1680–1720 cm⁻¹ (4-oxo group) and ν(C=S) at ~1200–1250 cm⁻¹ .
- NMR : ¹H NMR should resolve the Z-configuration of the benzylidene moiety (δ ~7.5–8.0 ppm for vinyl protons) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) .
Q. What in vitro biological assays evaluate the anticancer potential of analogous thioxothiazolidin derivatives?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Questions
Q. How can Design of Experiments (DoE) principles optimize the condensation step in synthesis?
DoE enables systematic exploration of reaction variables:
- Variables : Solvent (ethanol, DMF), temperature (60–100°C), base concentration (0.1–1.0 M).
- Response : Yield (%) and purity (HPLC area%).
- Software : Use JMP or Minitab to generate a central composite design (CCD) and analyze interactions . Example: A 2³ factorial design identified ethanol as optimal, with temperature and base concentration having interactive effects on yield .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Docking Validation : Re-dock the compound using multiple software (AutoDock, Glide) to cross-validate binding poses .
- MD Simulations : Run 100-ns molecular dynamics to assess stability of predicted protein-ligand interactions .
- Experimental Triangulation : Combine enzyme inhibition assays (e.g., IC₅₀) with cellular uptake studies (LC-MS/MS quantification) to validate target engagement .
Q. How can machine learning (ML) models predict reaction outcomes or biological activity?
- Data Curation : Compile datasets of thioxothiazolidin derivatives with reaction conditions (solvent, catalyst) and bioactivity (IC₅₀, logP) .
- Feature Selection : Use SHAP values to prioritize variables (e.g., solvent polarity, substituent electronegativity).
- Model Training : Train a random forest or neural network on 80% of data, with 20% for validation. Achieved RMSE < 0.2 in yield prediction in recent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
